molecular formula C7H4ClF3N4 B13077095 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B13077095
M. Wt: 236.58 g/mol
InChI Key: UUGKNXZAEMWZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The chlorine atom can be introduced via chlorination reactions using reagents like N-chlorosuccinimide (NCS).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents .

Properties

Molecular Formula

C7H4ClF3N4

Molecular Weight

236.58 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C7H4ClF3N4/c8-4-3-2(7(9,10)11)1-13-5(3)15-6(12)14-4/h1H,(H3,12,13,14,15)

InChI Key

UUGKNXZAEMWZCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.